

# "N-(3-methylphenyl)-3-oxobutanamide CAS number and identifiers"

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## Compound of Interest

Compound Name: *N*-(3-methylphenyl)-3-oxobutanamide

Cat. No.: B1346507

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## In-depth Technical Guide: N-(3-methylphenyl)-3-oxobutanamide

A comprehensive overview of the chemical identifiers, properties, synthesis, and safety information for **N-(3-methylphenyl)-3-oxobutanamide**, a key intermediate in various chemical syntheses.

### Chemical Identity and Identifiers

**N-(3-methylphenyl)-3-oxobutanamide**, also known as 3'-Methylacetoacetanilide or 3-Oxo-N-(m-tolyl)butanamide, is an aromatic organic compound. Its identification is crucial for researchers and drug development professionals. While often confused with its isomer N-(3-methylphenyl)acetamide (3'-Methylacetanilide), the presence of the 3-oxo-butanamide functional group defines its unique chemical properties and reactivity.

A definitive CAS Registry Number for this compound has been identified as 25233-46-9[1]. This identifier is essential for accurate database searches and regulatory compliance.

Identifier	Value	Source
Chemical Name	N-(3-methylphenyl)-3-oxobutanamide	-
Synonyms	3'-Methylacetoacetanilide, 3-Oxo-N-(m-tolyl)butanamide	[1]
CAS Registry Number	25233-46-9	[1]
Molecular Formula	C11H13NO2	[1]
Molecular Weight	191.23 g/mol	[1]
SMILES	CC(CC(NC1=CC=CC(C)=C1)=O)=O	[1]

## Physicochemical Properties

The physical and chemical properties of **N-(3-methylphenyl)-3-oxobutanamide** are critical for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

Property	Value	Source
Storage Temperature	Room Temperature, Sealed in dry conditions	[1]

Note: Comprehensive experimental data for all physicochemical properties of **N-(3-methylphenyl)-3-oxobutanamide** (CAS 25233-46-9) is not readily available in the public domain. The data for related isomers, N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) and N-(4-methylphenyl)-3-oxobutanamide (CAS 2415-85-2), are provided below for comparative purposes.

Properties of Related Isomers:

Property	N-(2-methylphenyl)-3-oxobutanamide	N-(4-methylphenyl)-3-oxobutanamide
CAS Registry Number	93-68-5	2415-85-2
Melting Point	103-106 °C	95 °C[2]
Boiling Point	-	376.0±25.0 °C (Predicted)[2]
Density	-	1.132±0.06 g/cm3 (Predicted) [2]
Appearance	-	Grey white flake crystalline powder[3]

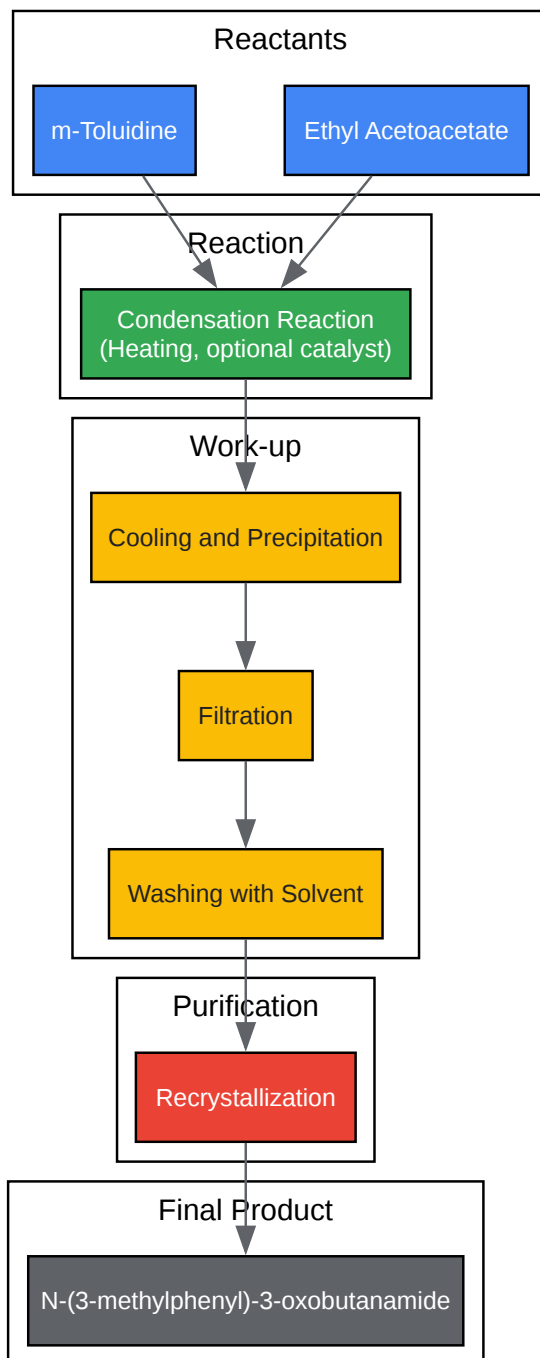
## Synthesis and Experimental Protocols

**N-(3-methylphenyl)-3-oxobutanamide** is typically synthesized through the condensation of m-toluidine with a  $\beta$ -keto-ester, such as ethyl acetoacetate. This reaction is a common method for the formation of acetoacetanilides.

## General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of N-aryl-3-oxobutanamides.

## General Synthesis Workflow for N-(3-methylphenyl)-3-oxobutanamide



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A generalized workflow for the synthesis of **N-(3-methylphenyl)-3-oxobutanamide**.

## Detailed Experimental Protocol (Representative)

While a specific, detailed experimental protocol for the synthesis of **N-(3-methylphenyl)-3-oxobutanamide** (CAS 25233-46-9) is not widely published, a general procedure for the synthesis of N-aryl-3-oxobutanamides can be adapted. The following is a representative protocol based on the synthesis of similar compounds.

### Materials:

- m-Toluidine
- Ethyl acetoacetate
- Toluene (or another suitable solvent)
- Optional: Catalyst (e.g., a small amount of acid or base)

### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine in a suitable solvent such as toluene.
- Add a stoichiometric equivalent of ethyl acetoacetate to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
- Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent to remove unreacted starting materials.
- For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
- Dry the purified product under vacuum to obtain **N-(3-methylphenyl)-3-oxobutanamide** as a crystalline solid.

## Safety and Hazard Information

Based on the GHS information provided for CAS number 25233-46-9, **N-(3-methylphenyl)-3-oxobutanamide** is classified with the following hazards<sup>[1]</sup>:

Hazard Statement	Code
Harmful if swallowed	H302
Harmful in contact with skin	H312
Causes skin irritation	H315
Causes serious eye irritation	H319
Harmful if inhaled	H332
May cause respiratory irritation	H335

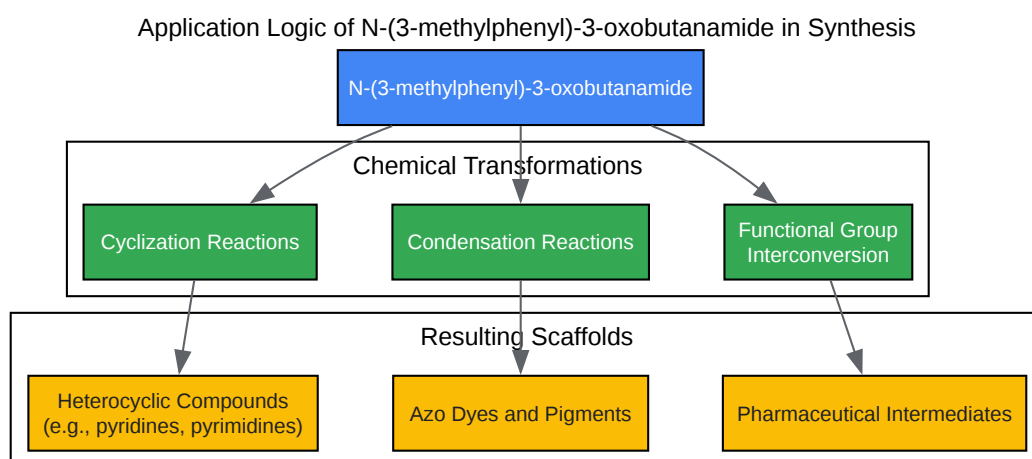
Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.<sup>[1]</sup>
- P264: Wash skin thoroughly after handling.<sup>[1]</sup>
- P270: Do not eat, drink or smoke when using this product.<sup>[1]</sup>
- P271: Use only outdoors or in a well-ventilated area.<sup>[1]</sup>
- P280: Wear protective gloves/protective clothing/eye protection/face protection.<sup>[1]</sup>
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.<sup>[1]</sup>
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.<sup>[1]</sup>
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.<sup>[1]</sup>
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.<sup>[1]</sup>

## Applications and Signaling Pathways

N-aryl-3-oxobutanamides are versatile intermediates in organic synthesis, particularly in the preparation of various heterocyclic compounds. While specific biological activities or signaling pathway involvements for **N-(3-methylphenyl)-3-oxobutanamide** are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. The reactivity of the  $\beta$ -ketoamide functionality allows for its use in multicomponent reactions to generate diverse molecular scaffolds.

The general logical relationship for its application in synthesis is outlined below.



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## References

- 1. 25233-46-9|3-Oxo-N-(m-tolyl)butanamide|BLD Pharm [bldpharm.com]
- 2. N-(4-Methylphenyl)-3-oxobutanamide CAS#: 2415-85-2 [m.chemicalbook.com]
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